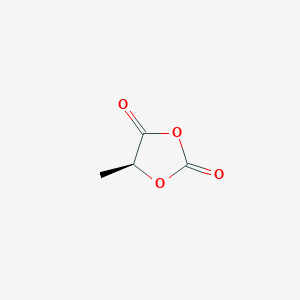
(s)-5-Methyl-1,3-dioxolane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-5-Methyl-1,3-dioxolane-2,4-dione is an organic compound that belongs to the class of dioxolane derivatives This compound is characterized by a five-membered ring structure containing two oxygen atoms and a methyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-5-Methyl-1,3-dioxolane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl glyoxal with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(s)-5-Methyl-1,3-dioxolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxolane ring into more reduced forms, such as alcohols.
Substitution: The methyl group and the oxygen atoms in the ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(s)-5-Methyl-1,3-dioxolane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (s)-5-Methyl-1,3-dioxolane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3-dioxane-2,4-dione: Similar in structure but with a different ring size.
5-Methyl-1,3-dioxolane-2,4-dione: A stereoisomer with different spatial arrangement.
1,3-Dioxolane-2,4-dione: Lacks the methyl group, leading to different reactivity and properties.
Uniqueness
(s)-5-Methyl-1,3-dioxolane-2,4-dione is unique due to its specific stereochemistry and the presence of the methyl group, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
5997-42-2 |
|---|---|
Molecular Formula |
C4H4O4 |
Molecular Weight |
116.07 g/mol |
IUPAC Name |
(5S)-5-methyl-1,3-dioxolane-2,4-dione |
InChI |
InChI=1S/C4H4O4/c1-2-3(5)8-4(6)7-2/h2H,1H3/t2-/m0/s1 |
InChI Key |
JLXQJNCZXSYXAK-REOHCLBHSA-N |
Isomeric SMILES |
C[C@H]1C(=O)OC(=O)O1 |
Canonical SMILES |
CC1C(=O)OC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




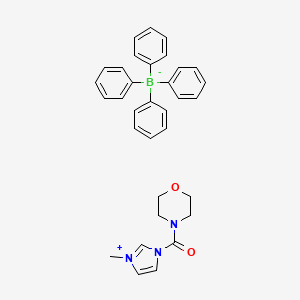
![6-Nitrobenzo[d]isoxazole-3-carbonitrile](/img/structure/B11770802.png)
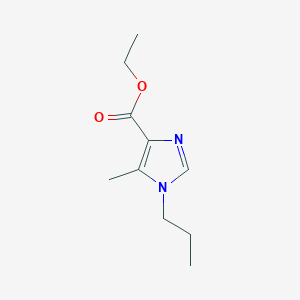
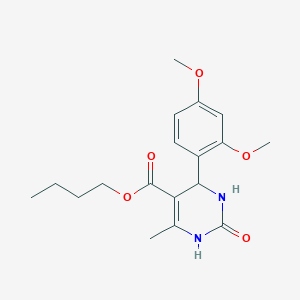


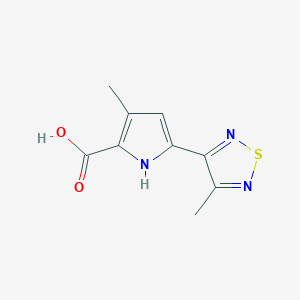
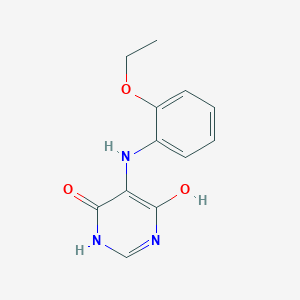
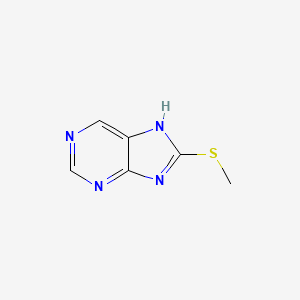
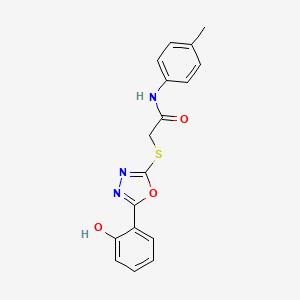
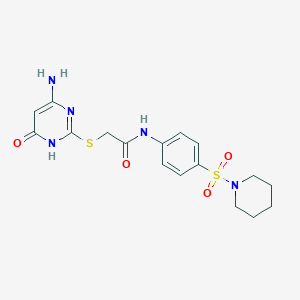
![7-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B11770852.png)
